4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide
Overview
Description
4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is a chemical compound with the molecular formula C8H7N3O·HBr. It is a derivative of phenol, where the phenol group is substituted with a 1H-1,2,3-triazol-4-yl group.
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
The compound interacts with STS through a speculated nucleophilic substitution reaction with the formylglycine (fGly) residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions .
Biochemical Pathways
The inhibition of STS by this compound affects the steroidogenesis pathway. By inhibiting STS, the compound prevents the hydrolysis of inactive steroid sulfates, thereby reducing the biosynthesis of active estrogens and androgens .
Result of Action
The compound has demonstrated potent inhibitory activity against STS. In MCF-7 cells, the compound showed an extraordinary STS inhibitory potency, with an IC50 value improved 5-fold compared to that of the reference Irosustat . This inhibition of STS can lead to a reduction in the availability of active hormones for cancer cells, potentially inhibiting tumor growth .
Biochemical Analysis
Biochemical Properties
4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to the iron in the heme moiety of cytochrome P450 enzymes. This interaction is facilitated by the nitrogen atoms in the triazole ring, which coordinate with the iron, thereby inhibiting the enzyme’s activity . Additionally, the phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction .
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, it acts as a potent inhibitor of steroid sulfatase, an enzyme involved in the hydrolysis of inactive steroid sulfates to active estrogens and androgens . This inhibition leads to a reduction in the availability of active hormones, thereby affecting cell signaling pathways and gene expression related to hormone-dependent cancers . Furthermore, this compound has been observed to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The triazole ring acts as both a hydrogen bond donor and acceptor, allowing it to form multiple hydrogen bonds with target biomolecules . This compound also inhibits cytochrome P450 enzymes by binding to the heme iron, thereby preventing the enzyme from catalyzing its reactions . Additionally, it modulates gene expression by inhibiting steroid sulfatase, leading to decreased levels of active estrogens and androgens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of steroid sulfatase and prolonged anti-cancer effects in vitro . The stability and efficacy of the compound may vary depending on the experimental conditions and the specific cell lines used .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In a mouse mammary gland cancer model, the compound demonstrated significant tumor growth inhibition at a dosage of 50 mg/kg, with no observed side effects or toxicity . Higher doses may lead to adverse effects, including potential toxicity and off-target interactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . The inhibition of these enzymes can lead to altered metabolic flux and changes in metabolite levels . Additionally, the compound’s interaction with steroid sulfatase affects the biosynthesis of active estrogens and androgens, further influencing metabolic pathways related to hormone metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with cytochrome P450 enzymes primarily occurs in the endoplasmic reticulum, where these enzymes are localized . Additionally, the compound’s inhibition of steroid sulfatase can affect its localization within the cell, influencing its overall activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide typically involves the reaction of 4-azidophenol with an alkyne in the presence of a copper(I) catalyst, following the principles of click chemistry. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired triazole product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)phenol: Another triazole-substituted phenol with similar chemical properties but different biological activities.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: A phenyl-substituted derivative with potent steroid sulfatase inhibitory activity.
Uniqueness
4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its ability to inhibit steroid sulfatase with high potency makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(2H-triazol-4-yl)phenol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.BrH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBEJCWPBTNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-79-7 | |
Record name | Phenol, 4-(1H-1,2,3-triazol-5-yl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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